3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one 3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 686772-72-5
VCID: VC4562992
InChI: InChI=1S/C22H19F3N2O2S2/c1-2-29-17-8-6-16(7-9-17)27-20(28)19-18(10-11-30-19)26-21(27)31-13-14-4-3-5-15(12-14)22(23,24)25/h3-9,12H,2,10-11,13H2,1H3
SMILES: CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C22H19F3N2O2S2
Molecular Weight: 464.52

3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 686772-72-5

Cat. No.: VC4562992

Molecular Formula: C22H19F3N2O2S2

Molecular Weight: 464.52

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one - 686772-72-5

Specification

CAS No. 686772-72-5
Molecular Formula C22H19F3N2O2S2
Molecular Weight 464.52
IUPAC Name 3-(4-ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H19F3N2O2S2/c1-2-29-17-8-6-16(7-9-17)27-20(28)19-18(10-11-30-19)26-21(27)31-13-14-4-3-5-15(12-14)22(23,24)25/h3-9,12H,2,10-11,13H2,1H3
Standard InChI Key HUULUMGIMKZDDZ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)C(F)(F)F

Introduction

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic synthesis techniques. Common methods include the reaction of thiophene derivatives with pyrimidine precursors under acidic or basic conditions. For the specific compound , synthesis might involve the formation of the thienopyrimidine core followed by the introduction of the ethoxyphenyl and trifluoromethylphenylmethylsulfanyl groups through appropriate coupling reactions.

Synthesis Steps:

  • Formation of Thienopyrimidine Core: Reaction of thiophene derivatives with pyrimidine precursors.

  • Introduction of Ethoxyphenyl Group: Coupling reactions using appropriate catalysts.

  • Introduction of Trifluoromethylphenylmethylsulfanyl Group: Further coupling reactions to attach the sulfanyl group.

Biological Activities

While specific biological activities of 3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one are not well-documented, compounds within the thieno[3,2-d]pyrimidine family have shown significant antimicrobial and anticancer properties. These activities are often attributed to the compound's ability to interact with specific enzymes or receptors in biological systems.

Biological ActivityPotential Mechanism
Antimicrobial ActivityInhibition of bacterial enzymes or DNA replication
Anticancer ActivityInhibition of cancer cell proliferation or induction of apoptosis

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